1-(Furan-2-ylmethyl)piperidin-3-amine
Description
Historical Context and Discovery
The documented history of 1-(Furan-2-ylmethyl)piperidin-3-amine traces back to its initial creation on October 26, 2006, as recorded in chemical databases, with the most recent structural modifications documented as of May 10, 2025. This timeline reflects the relatively recent emergence of systematically studied furanyl-piperidine derivatives in modern organic chemistry. The compound's development occurred during a period of intense research into heterocyclic compounds, particularly those combining multiple nitrogen and oxygen-containing ring systems.
The broader historical context of piperidine chemistry reveals that piperidine itself has been recognized as a fundamental building block in pharmaceutical chemistry for decades. The systematic exploration of piperidine derivatives gained momentum in the latter half of the twentieth century, driven by the recognition of their ubiquitous presence in pharmaceutically active compounds. The integration of furan moieties with piperidine structures represents a more recent development, emerging from efforts to enhance biological activity and selectivity through structural diversification.
The compound's Chemical Abstracts Service registry number 725212-98-6 indicates its formal recognition within the comprehensive chemical literature database system. This registration occurred during a period when researchers were increasingly exploring the potential of hybrid heterocyclic systems, combining the electron-rich aromatic properties of furan with the conformational flexibility and hydrogen bonding capabilities of substituted piperidines.
Significance in Heterocyclic Chemistry
1-(Furan-2-ylmethyl)piperidin-3-amine exemplifies the strategic importance of heterocyclic compounds in modern organic chemistry and drug discovery. The compound incorporates two distinct heterocyclic systems: a six-membered saturated nitrogen-containing piperidine ring and a five-membered aromatic oxygen-containing furan ring. This combination provides a unique set of chemical and biological properties that cannot be achieved through either moiety alone.
The piperidine component contributes significant pharmacological relevance, as this structural motif appears in numerous medications across diverse therapeutic categories. Piperidine-containing compounds serve as selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotics, and opioids, demonstrating the versatility of this heterocyclic framework. The three-position amino substitution in 1-(Furan-2-ylmethyl)piperidin-3-amine provides additional hydrogen bonding capability and potential for further chemical modification.
The furan moiety introduces aromatic character while maintaining heteroatom functionality that can participate in various intermolecular interactions. Recent research has highlighted the potential of furan-containing compounds in medicinal chemistry, particularly their ability to serve as bioisosteres for other aromatic systems while providing unique electronic and steric properties. The furan ring's oxygen atom can act as both a hydrogen bond acceptor and participate in dipole-dipole interactions, enhancing the compound's potential for biological activity.
| Structural Component | Chemical Properties | Biological Significance |
|---|---|---|
| Piperidine Ring | Six-membered saturated nitrogen heterocycle | Widespread in pharmaceuticals, provides conformational flexibility |
| Furan Ring | Five-membered aromatic oxygen heterocycle | Electron-rich aromatic system, hydrogen bond acceptor |
| Amino Group at Position 3 | Primary amine functionality | Hydrogen bonding, ionizable center |
| Methylene Linker | Flexible alkyl connection | Spatial orientation control |
Position in Furanyl-Substituted Piperidine Compound Classification
1-(Furan-2-ylmethyl)piperidin-3-amine occupies a specific position within the broader classification of furanyl-substituted piperidine derivatives. The compound can be categorized as a furan-2-ylmethyl-substituted piperidine with amino functionality at the 3-position of the piperidine ring. This structural arrangement distinguishes it from other related compounds in several important ways.
Comparative analysis with related structures reveals the unique positioning of this compound within the furanyl-piperidine family. For instance, N-(1-(furan-2-ylmethyl)piperidin-3-yl)-1H-indazol-5-amine represents a more complex derivative where the amino group serves as a linker to additional heterocyclic systems. Similarly, N-ethyl-1-(furan-2-ylmethyl)piperidin-3-amine demonstrates how the primary amino group can be further substituted to create secondary amines.
The compound's classification also extends to its relationship with other furan-containing heterocycles used in pharmaceutical research. Recent studies have shown that 2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives bearing piperidine substituents demonstrate significant adenosine receptor antagonist activity. This research highlights how furan-piperidine combinations serve as privileged scaffolds in medicinal chemistry.
| Compound Class | Representative Structure | Key Distinguishing Features |
|---|---|---|
| Simple Furanyl-Piperidines | 1-(Furan-2-ylmethyl)piperidin-3-amine | Primary amino group at position 3 |
| Extended Furanyl-Piperidines | N-(1-(furan-2-ylmethyl)piperidin-3-yl) derivatives | Secondary amine linkage to additional rings |
| Alkylated Derivatives | N-ethyl-1-(furan-2-ylmethyl)piperidin-3-amine | Substituted amino functionality |
| Bicyclic Hybrids | Furanyl-thiazolopyrimidine-piperidines | Multiple heterocyclic integration |
Current Research Landscape
The contemporary research landscape surrounding 1-(Furan-2-ylmethyl)piperidin-3-amine and related compounds reflects several key trends in heterocyclic chemistry and pharmaceutical science. Recent advances in synthetic methodology have enabled more efficient approaches to constructing complex furanyl-piperidine architectures, with particular emphasis on sustainable and atom-economical processes.
Significant research attention has focused on the development of multi-component reactions for piperidine synthesis. Contemporary studies demonstrate the application of pseudo four-component synthesis approaches that enable the construction of poly-substituted piperidine derivatives with high stereoselectivity. These methodologies represent important advances in accessing structurally diverse piperidine scaffolds, including those bearing furan substituents.
The emergence of surface single-atom alloy catalysts has revolutionized the synthesis of piperidines from biomass-derived feedstocks. Recent research has demonstrated the conversion of furfural to piperidine derivatives using ruthenium-cobalt nanoparticle catalysts supported on hydroxyapatite, achieving yields up to ninety-three percent under mild conditions. This approach represents a significant advancement toward sustainable production of nitrogen heterocycles from renewable resources.
Current pharmaceutical research has highlighted the potential of furanyl-piperidine derivatives as adenosine receptor modulators. Studies of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives have identified compounds with nanomolar binding affinity for human adenosine A₂A receptors, demonstrating the therapeutic potential of these structural motifs. Such research validates the continued investigation of furanyl-piperidine combinations in drug discovery programs.
| Research Area | Recent Developments | Potential Applications |
|---|---|---|
| Synthetic Methodology | Multi-component cascade reactions | Efficient library synthesis |
| Sustainable Chemistry | Biomass-derived synthesis routes | Green pharmaceutical manufacturing |
| Medicinal Chemistry | Adenosine receptor modulators | Neurodegenerative disease treatment |
| Catalytic Processes | Surface single-atom alloy catalysts | Industrial-scale production |
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)piperidin-3-amine |
InChI |
InChI=1S/C10H16N2O/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2 |
InChI Key |
ZVSNKSHGHZVJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(Furan-2-ylmethyl)piperidin-3-amine with key analogs based on substituents, molecular properties, and biological activities inferred from the evidence:
Key Observations:
These nitrogen-rich analogs may exhibit stronger polar interactions but could face challenges in blood-brain barrier penetration compared to furan derivatives .
Biological Activity :
- Piperidine derivatives with electron-withdrawing groups (e.g., nitro, fluorine) on aromatic rings show enhanced dopamine transporter (DAT) affinity (). The furan group, being electron-rich, might favor interactions with complementary binding sites, though direct DAT data for the target compound are unavailable .
- Chiral analogs (e.g., (3R)-1-(Oxetan-3-yl)piperidin-3-amine in ) highlight the importance of stereochemistry in activity, suggesting that the 3-amine position in the target compound could be optimized enantioselectively .
Salt forms (e.g., dihydrochloride in and ) enhance solubility but increase molecular weight, which may limit CNS penetration .
Preparation Methods
Reductive Amination of Furan-2-carbaldehyde with Piperidin-3-amine
A common approach to synthesizing 1-(Furan-2-ylmethyl)piperidin-3-amine involves reductive amination of furan-2-carbaldehyde with piperidin-3-amine or its derivatives. This method is well-established for preparing amines by reacting aldehydes with primary or secondary amines in the presence of hydrogen and a suitable catalyst.
Reaction Conditions : The reaction is typically conducted under hydrogen pressure (e.g., 20-25 bar) at elevated temperatures ranging from 70 to 160 °C. Catalysts such as palladium on carbon (5% Pd/C) are employed to facilitate hydrogenation and amination.
Procedure : The aldehyde (furan-2-carbaldehyde) and piperidin-3-amine are mixed in a solvent or neat, and hydrogen gas is introduced under controlled pressure. The reaction proceeds via imine formation followed by catalytic hydrogenation to yield the target amine.
-
- Temperature: 100 °C is often optimal for balancing reaction rate and selectivity.
- Pressure: 25 bar hydrogen pressure ensures efficient reduction.
- Stirring speed: 300–1200 rpm to maintain homogeneity.
- Catalyst loading: Approximately 6% by weight relative to amine substrate.
- Reaction time: Several hours (1-5 h in semibatch mode) with controlled addition of aldehyde to maintain conversion.
Work-up : After reaction completion, depressurization and removal of excess hydrogen and residual amines are performed. The crude product is purified by fractional distillation or recrystallization.
This process offers high conversion efficiency (>95%) and can be scaled for industrial production.
Synthesis via Intermediate Cyanoacetamide Derivatives
Another route involves the synthesis of 1-(Furan-2-ylmethyl)piperidin-3-amine as part of heterocyclic frameworks starting from 2-cyano-N-(furan-2-ylmethyl)acetamide intermediates.
Key Intermediate Preparation : 2-cyano-N-(furan-2-ylmethyl)acetamide is prepared by solvent-free reaction of ethyl cyanoacetate with furfurylamine.
Subsequent Transformations : This intermediate undergoes condensation with piperidine derivatives and other reagents under reflux in ethanol to yield various substituted piperidinyl compounds, including 1-(Furan-2-ylmethyl)piperidin-3-amine derivatives.
-
- Solvent: Ethanol (30 mL per 0.01 mol scale).
- Catalyst/Base: Piperidine (0.5 mL) acts as a base and catalyst.
- Temperature: Reflux conditions (~78 °C).
- Time: 3–4 hours.
Isolation : Products precipitate upon cooling and are isolated by filtration and recrystallization from ethanol to afford pure compounds with yields ranging from 64% to 76%.
This method integrates the functionalization of the piperidine ring and furan moiety in a single synthetic sequence, enabling access to complex derivatives.
Catalytic Hydrogenation and Mesylate Salt Formation
In some patented processes, the preparation of amines related to 1-(Furan-2-ylmethyl)piperidin-3-amine involves:
Reduction of Hydrazono Intermediates : A hydrazono methyl group attached to a furan-piperidine scaffold is reduced under hydrogen in the presence of 10% Pd/C and methanesulfonic acid to form the corresponding aminomethyl derivative.
Salt Formation : The free amine is converted into mesylate and hydrochloride salts to improve stability and facilitate purification.
-
- Solvents: Methanesulfonic acid, acetonitrile.
- Temperature: 0–20 °C for acylation steps.
- Catalysts: 10% Pd/C for hydrogenation.
Advantages : This approach allows stereochemical control and is suitable for large-scale synthesis with good yields and minimal hazardous reagents.
Coupling Reactions and Reductive Cyclization
Another sophisticated method includes coupling of tert-butyl 4-aminopiperidine-1-carboxylate with 1-fluoro-2-nitrobenzene, followed by reductive cyclization with furan-2-carbaldehyde in the presence of sodium dithionite.
-
- Coupling reaction in acetonitrile with triethylamine at 70 °C overnight yields an intermediate amine derivative.
- Reductive cyclization with furan-2-carbaldehyde and sodium dithionite in methanol-water mixture at 60 °C overnight forms the furan-piperidine heterocycle.
- Subsequent acid treatment yields the hydrochloride salt of the target compound.
-
- Coupling yields ~70%.
- Reductive cyclization yields ~87%.
- Products are isolated by precipitation and filtration, minimizing chromatographic steps.
This multi-step method is advantageous for synthesizing complex heterocyclic amines with high purity and yield.
Summary Table of Preparation Methods
Q & A
Advanced Research Question
- COMSOL Multiphysics : Model reaction kinetics or diffusion in catalytic systems .
- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and toxicity.
- DFT Calculations : Optimize transition states for synthetic intermediates (e.g., Gaussian 09).
What strategies are recommended for assessing environmental impact given limited ecological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
